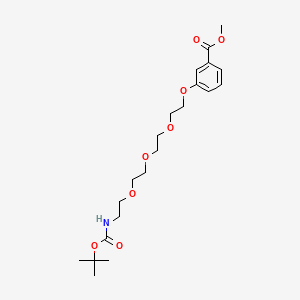
3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester is a synthetic organic compound used primarily in proteomics research. It is characterized by its complex structure, which includes a benzoic acid methyl ester moiety linked to a trioxaundecanoxy chain with a Boc-protected amino group. This compound is notable for its solubility in organic solvents such as chloroform, dimethylformamide, dimethyl sulfoxide, and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester typically involves multiple steps:
Formation of the Trioxaundecanoxy Chain: The trioxaundecanoxy chain is synthesized through the reaction of polyethylene glycol with appropriate halides under basic conditions.
Attachment of the Boc-Protected Amino Group: The Boc-protected amino group is introduced via nucleophilic substitution reactions, often using tert-butyl carbamate as the Boc-protecting agent.
Coupling with Benzoic Acid Methyl Ester: The final step involves esterification or etherification reactions to couple the trioxaundecanoxy chain with the benzoic acid methyl ester moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. Reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester or ether linkages.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Benzoic acid derivatives.
Deprotection: Free amine derivatives.
Substitution: Various substituted benzoic acid esters or ethers.
Scientific Research Applications
3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester is used in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of protein-ligand interactions due to its ability to form stable complexes with proteins.
Industry: Used in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism by which 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester exerts its effects is largely dependent on its interaction with biological molecules. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can then form covalent bonds with target molecules. The trioxaundecanoxy chain provides flexibility and solubility, facilitating interactions with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester: Lacks the Boc-protecting group, making it more reactive.
3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Ethyl Ester: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid: The free acid form, which is more polar and less soluble in organic solvents.
Uniqueness
3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester is unique due to its combination of a Boc-protected amino group and a trioxaundecanoxy chain, which provides a balance of reactivity and solubility. This makes it particularly useful in applications requiring controlled reactivity and stability.
Properties
IUPAC Name |
methyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO8/c1-21(2,3)30-20(24)22-8-9-26-10-11-27-12-13-28-14-15-29-18-7-5-6-17(16-18)19(23)25-4/h5-7,16H,8-15H2,1-4H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKVHJVCFZYPLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOC1=CC=CC(=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132794 |
Source


|
| Record name | 1,1-Dimethylethyl 13-[3-(methoxycarbonyl)phenoxy]-5,8,11-trioxa-2-azatridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-20-6 |
Source


|
| Record name | 1,1-Dimethylethyl 13-[3-(methoxycarbonyl)phenoxy]-5,8,11-trioxa-2-azatridecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 13-[3-(methoxycarbonyl)phenoxy]-5,8,11-trioxa-2-azatridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
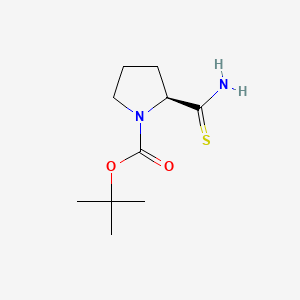
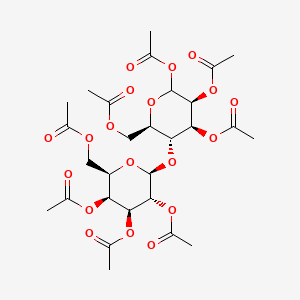


![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)
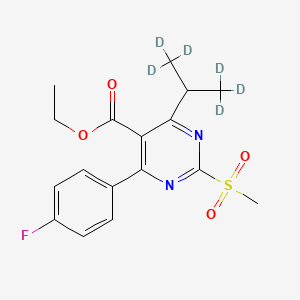

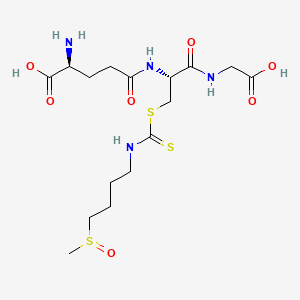

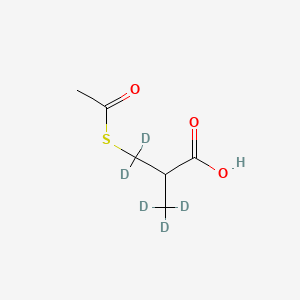
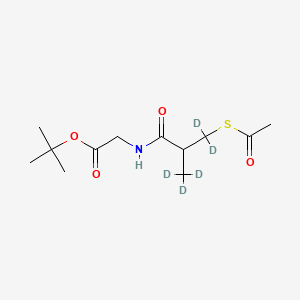
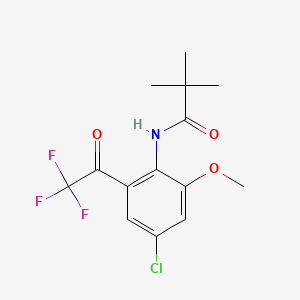
![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)

